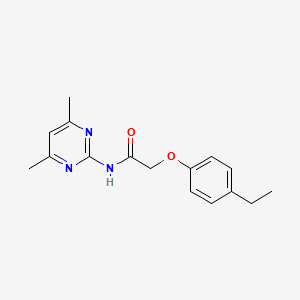
N-(4,6-dimethyl-2-pyrimidinyl)-2-(4-ethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-2-(4-ethylphenoxy)acetamide, also known as DPAA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DPAA is a small molecule that belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-2-(4-ethylphenoxy)acetamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. This compound has been found to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In addition, this compound has been found to modulate the immune system by increasing the production of cytokines, which are important for immune function.
Advantages and Limitations for Lab Experiments
N-(4,6-dimethyl-2-pyrimidinyl)-2-(4-ethylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its potential use in various scientific research applications. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-2-(4-ethylphenoxy)acetamide. One area of research could focus on further elucidating its mechanism of action. Another area of research could focus on its potential use in combination with other drugs for the treatment of cancer and viral infections. In addition, more studies are needed to determine its safety and efficacy in vivo, and to identify any potential side effects. Overall, this compound has great potential for use in various scientific research applications, and further studies are needed to fully understand its potential.
Synthesis Methods
The synthesis method of N-(4,6-dimethyl-2-pyrimidinyl)-2-(4-ethylphenoxy)acetamide involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 2-(4-ethylphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure this compound.
Scientific Research Applications
N-(4,6-dimethyl-2-pyrimidinyl)-2-(4-ethylphenoxy)acetamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been found to inhibit the replication of the hepatitis C virus and the Zika virus.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-13-5-7-14(8-6-13)21-10-15(20)19-16-17-11(2)9-12(3)18-16/h5-9H,4,10H2,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNVCWBGBGUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate](/img/structure/B5737722.png)
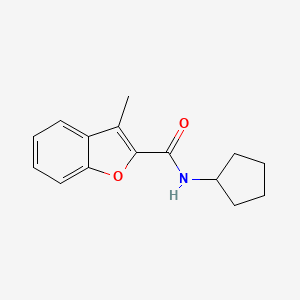
![1-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5737740.png)
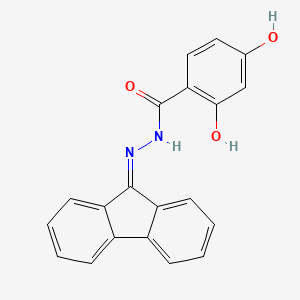
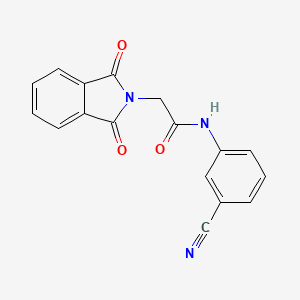
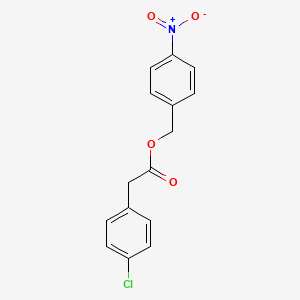
![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5737767.png)
![3-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B5737770.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5737783.png)
![methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5737812.png)
![N-[4-(4-chlorophenoxy)phenyl]cyclopropanecarboxamide](/img/structure/B5737821.png)

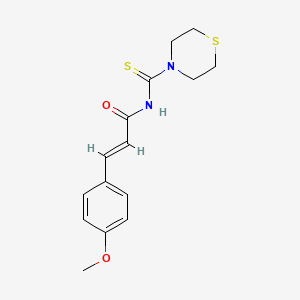
![3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)
